Cas no 1781175-94-7 (3-(2-chlorophenyl)-2,2-difluoropropan-1-amine)
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine
- EN300-1928985
- 1781175-94-7
-
- Inchi: 1S/C9H10ClF2N/c10-8-4-2-1-3-7(8)5-9(11,12)6-13/h1-4H,5-6,13H2
- InChI Key: MGGQVGRHFKNOIJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CC(CN)(F)F
Computed Properties
- Exact Mass: 205.0469833g/mol
- Monoisotopic Mass: 205.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928985-0.05g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-0.1g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-0.25g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-0.5g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-1.0g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 1g |
$1371.0 | 2023-05-27 | ||
| Enamine | EN300-1928985-2.5g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-5.0g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 5g |
$3977.0 | 2023-05-27 | ||
| Enamine | EN300-1928985-10.0g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 10g |
$5897.0 | 2023-05-27 | ||
| Enamine | EN300-1928985-1g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1928985-5g |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine |
1781175-94-7 | 5g |
$3977.0 | 2023-09-17 |
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine
Introduction to 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine (CAS No. 1781175-94-7)
3-(2-chlorophenyl)-2,2-difluoropropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1781175-94-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural features of this molecule, particularly the presence of a chlorophenyl group and difluoropropyl moiety, contribute to its unique chemical properties and reactivity, which are being explored for various synthetic and pharmacological purposes.
The synthesis and characterization of 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine have been areas of focus for researchers aiming to develop novel compounds with enhanced efficacy and reduced side effects. The introduction of fluorine atoms into the molecular structure is a common strategy in drug design, as fluorine can influence metabolic stability, binding affinity, and overall pharmacokinetic profiles. In the case of this compound, the difluoropropyl group is particularly noteworthy for its potential to modulate the electronic properties of the molecule, thereby affecting its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine with greater accuracy. These studies suggest that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The chlorophenyl substituent is known to enhance lipophilicity, which can improve membrane permeability and thus oral bioavailability—a critical factor in drug development. Such structural attributes make this compound a valuable candidate for further investigation in the quest for new therapeutic agents.
The pharmacological potential of 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine has been explored in several preclinical studies. Researchers have investigated its interactions with proteins such as kinases and transcription factors, which play pivotal roles in cellular signaling pathways associated with diseases like cancer and autoimmune disorders. The fluorinated aliphatic chain is particularly interesting because it can serve as a scaffold for derivatization, allowing chemists to fine-tune the properties of the molecule for specific applications. For instance, modifications at the amino group could lead to derivatives with improved solubility or targeted delivery systems.
In addition to its pharmacological relevance, 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine has also been studied for its role in chemical synthesis. The presence of both electrophilic and nucleophilic sites within its structure makes it a versatile intermediate in organic reactions. For example, the chlorophenyl group can undergo nucleophilic aromatic substitution reactions, while the amino group can participate in condensation reactions to form more complex molecules. Such reactivity is leveraged in multi-step syntheses aimed at creating novel heterocyclic compounds or functionalized derivatives with enhanced biological activity.
The industrial significance of this compound is further underscored by its potential applications in agrochemicals and material science. Fluorinated compounds are often employed in crop protection agents due to their stability and efficacy against pests and pathogens. Moreover, the unique electronic properties imparted by fluorine atoms can be exploited in advanced materials, such as liquid crystals or organic semiconductors. As research continues to uncover new uses for 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine, its role beyond pharmaceuticals may become increasingly prominent.
Future directions in the study of 3-(2-chlorophenyl)-2,2-difluoropropan-1-amine include exploring its potential as an intermediate in drug discovery programs and evaluating its safety profile through rigorous toxicological assessments. The integration of high-throughput screening technologies will allow researchers to rapidly assess the biological activity of various derivatives derived from this core structure. Additionally, advances in green chemistry principles may guide more sustainable synthetic routes for producing this compound on an industrial scale.
In conclusion,3-(2-chlorophenyl)-2,2-difluoropropan-1-amine (CAS No. 1781175-94-7) represents a fascinating molecule with diverse applications across multiple scientific disciplines. Its unique structural features—particularly the combination of a chlorophenyl group and a difluoropropyl moiety—endow it with distinctive chemical properties that are being harnessed for both pharmaceutical development and broader industrial uses. As ongoing research continues to elucidate its potential benefits,this compound is poised to play an increasingly important role in scientific innovation.
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